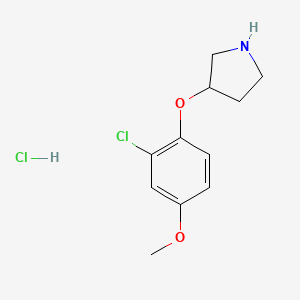

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

説明

Compound Classification and Structural Family

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride belongs to the broader classification of aromatic ethers, specifically within the pyrrolidinyl ether subfamily that has gained considerable attention in modern organic and medicinal chemistry research. The compound features a complex molecular architecture characterized by multiple functional groups that contribute to its unique chemical properties and potential biological activities. The structural framework consists of a 2-chloro-4-methoxyphenyl moiety connected through an ether oxygen atom to the 3-position of a pyrrolidine ring, with the nitrogen atom forming a hydrochloride salt. This specific arrangement places the compound within the category of heterocyclic ethers, which represent a significant class of compounds in pharmaceutical chemistry due to their diverse biological activities and synthetic versatility.

The pyrrolidine ring system, a five-membered saturated nitrogen heterocycle, serves as the core structural element that defines this compound's classification. Pyrrolidine itself is recognized as a versatile scaffold in drug discovery, characterized by its sp³-hybridized carbon centers that contribute to enhanced three-dimensional coverage and stereochemical diversity. The incorporation of the pyrrolidine moiety into ether linkages creates compounds with distinct pharmacological profiles, as evidenced by the extensive research into pyrrolidine-containing pharmaceuticals and bioactive molecules. The presence of the chlorine substituent at the 2-position of the phenyl ring, combined with the methoxy group at the 4-position, creates a substitution pattern that influences both the electronic properties and the steric environment around the ether linkage.

The hydrochloride salt formation represents a common pharmaceutical approach to enhance the solubility and stability of basic nitrogen-containing compounds. This salt form typically improves the compound's handling characteristics and bioavailability, making it more suitable for research applications and potential pharmaceutical development. The specific stereochemical configuration at the 3-position of the pyrrolidine ring introduces additional complexity to the compound's structure-activity relationships, as different stereoisomers may exhibit varying biological activities due to differential binding interactions with protein targets.

Historical Context in Pyrrolidinyl Ether Chemistry

The development of pyrrolidinyl ether chemistry traces its origins to the broader evolution of heterocyclic chemistry and the recognition of pyrrolidine as a privileged scaffold in pharmaceutical research. Historical investigations into pyrrolidine derivatives began with the identification of naturally occurring alkaloids containing the pyrrolidine ring system, including compounds such as nicotine and hygrine, which demonstrated the inherent biological activity associated with this structural motif. The systematic exploration of pyrrolidine-based compounds expanded significantly during the mid-20th century as synthetic methodologies advanced and structure-activity relationship studies revealed the potential for developing novel therapeutic agents based on pyrrolidine scaffolds.

The specific development of pyrrolidinyl ethers emerged from efforts to combine the pharmacological advantages of pyrrolidine-containing compounds with the structural diversity offered by ether linkages to aromatic systems. Early research in this area focused on understanding how different substitution patterns on the aromatic ring could modulate the biological activity of pyrrolidinyl ethers, leading to the synthesis of compounds with varying halogen and alkoxy substituents. The introduction of chlorine and methoxy substituents, as exemplified in this compound, represents the culmination of systematic structure-activity relationship studies aimed at optimizing both pharmacological activity and physicochemical properties.

The evolution of synthetic methodologies for constructing pyrrolidinyl ethers has been closely linked to advances in transition-metal-catalyzed coupling reactions, particularly those involving aryl halides and alcohol nucleophiles. Modern synthetic approaches have enabled the efficient construction of complex pyrrolidinyl ether systems through palladium-catalyzed etherification reactions, copper-catalyzed coupling procedures, and other contemporary methodological innovations. These synthetic advances have facilitated the preparation of diverse pyrrolidinyl ether libraries for biological screening and structure-activity relationship studies, contributing to the current understanding of this important compound class.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of chemical and biological investigation. Within the context of medicinal chemistry, pyrrolidine-containing compounds have demonstrated remarkable versatility as pharmacophores for targeting diverse biological systems, including central nervous system disorders, metabolic diseases, and cancer. The pyrrolidine ring's ability to provide stereochemical diversity through its non-planar conformation and pseudorotation behavior makes it an attractive scaffold for developing compounds with enhanced selectivity and potency against specific protein targets.

The compound's structural features contribute to several important aspects of modern drug discovery research. The presence of the methoxy substituent at the 4-position of the phenyl ring can significantly influence binding affinity and selectivity, as methoxy groups are known to participate in hydrogen bonding interactions and can modulate the electronic properties of the aromatic system. Similarly, the chlorine substituent at the 2-position may enhance membrane permeability and metabolic stability while potentially contributing to binding interactions through halogen bonding, a phenomenon that has gained increasing recognition in medicinal chemistry.

Research into structurally related compounds has revealed the potential for pyrrolidinyl ethers to exhibit diverse biological activities. For example, studies on compounds such as 3-chloro-N-(((3S,4S)-1-(3,4-dimethoxyphenethyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl)methyl)benzamide have demonstrated the ability of pyrrolidine-containing molecules to interact with complex biological targets. Additionally, investigations into 2-naphthyl 3-pyrrolidinyl ether have shown that the aromatic substitution pattern can significantly influence the compound's biological profile and potential applications in neuropharmacology.

The stereochemical considerations associated with pyrrolidinyl ethers represent another area of significant research interest. The pyrrolidine ring's inherent chirality, combined with the potential for stereoisomerism at various substitution sites, creates opportunities for developing enantioselective compounds with improved therapeutic indices. Research has shown that different stereoisomers of pyrrolidine-containing compounds can exhibit markedly different biological activities, emphasizing the importance of stereochemical control in the design and synthesis of these molecules.

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound and related compounds is characterized by active investigation across multiple scientific disciplines, yet significant knowledge gaps remain that present opportunities for future research endeavors. Contemporary studies focus on understanding the fundamental structure-activity relationships that govern the biological activity of pyrrolidinyl ethers, with particular emphasis on how different aromatic substitution patterns influence pharmacological properties. Recent advances in synthetic methodology have enabled the preparation of diverse pyrrolidinyl ether libraries, facilitating high-throughput screening approaches and computational modeling studies aimed at predicting biological activity.

One of the most active areas of current research involves the application of advanced synthetic techniques to construct pyrrolidinyl ether systems with enhanced efficiency and selectivity. Recent developments in transition-metal catalysis have enabled room-temperature coupling reactions for aryl bromides with various nucleophiles, including pyrrolidine-containing alcohols. These methodological advances have significant implications for the synthesis of this compound analogs and related compounds, potentially enabling the preparation of compound libraries with improved diversity and complexity.

Computational chemistry and molecular modeling represent increasingly important components of pyrrolidinyl ether research, as these approaches enable the prediction of binding interactions, pharmacokinetic properties, and potential off-target effects before synthesis and biological testing. Current computational studies focus on understanding how the specific geometric and electronic properties of pyrrolidinyl ethers influence their interactions with biological targets, particularly in the context of central nervous system applications where pyrrolidine-containing compounds have shown significant promise.

Despite these advances, several significant knowledge gaps persist in the understanding of pyrrolidinyl ether chemistry and biology. Limited comprehensive studies exist regarding the detailed mechanism of action for many pyrrolidinyl ether compounds, including this compound, creating opportunities for mechanistic investigations using modern biochemical and biophysical techniques. Additionally, the relationship between specific structural features and biological activity remains incompletely understood, particularly regarding the influence of stereochemistry on pharmacological properties.

The following table summarizes key structural and physicochemical properties of this compound based on available data:

Future research directions in pyrrolidinyl ether chemistry are likely to focus on addressing these knowledge gaps through integrated approaches combining synthetic chemistry, computational modeling, and biological evaluation. The development of more efficient synthetic methodologies for constructing stereochemically defined pyrrolidinyl ethers represents a critical need, as does the establishment of comprehensive structure-activity relationship databases that can guide rational drug design efforts. Additionally, the exploration of novel biological targets for pyrrolidinyl ether compounds, beyond traditional central nervous system applications, may reveal new therapeutic opportunities and expand the utility of this important compound class.

特性

IUPAC Name |

3-(2-chloro-4-methoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGZRGYJSGKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including:

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

Reduction: Formation of 2-hydro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学的研究の応用

Medicinal Chemistry

Antidepressant and Antipsychotic Potential

Research indicates that derivatives of pyrrolidine compounds exhibit significant antidepressant and antipsychotic effects. Specifically, 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride has been studied for its interaction with various neurotransmitter systems, including serotonin and dopamine receptors, which are crucial in the treatment of mood disorders.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed binding affinity to serotonin receptors, suggesting potential utility in developing new antidepressants .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Attaching nucleophiles to electrophilic centers | Synthesis of biologically active compounds |

| Coupling Reactions | Forming carbon-carbon bonds between molecules | Creation of pharmaceutical intermediates |

Biological Studies

Investigating Biological Mechanisms

In biological research, this compound is used to study the mechanisms of action of various biological pathways. Its ability to modulate receptor activity makes it a valuable tool for understanding drug interactions and cellular responses.

- Case Study: Research highlighted in Pharmaceutical Biology explored the effects of similar pyrrolidine derivatives on cellular signaling pathways, demonstrating their role in modulating inflammatory responses .

Given its potential therapeutic applications, regulatory scrutiny is essential. The compound's classification under controlled substances varies by jurisdiction due to its structural similarities to other psychoactive substances.

作用機序

The mechanism of action of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . The chloro and methoxy groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets and hydrogen bonding sites .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Aromatic Ring | Ether Linkage Structure | Salt Form |

|---|---|---|---|---|---|

| 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride | C₁₁H₁₅Cl₂NO₂ | 264 | 2-Cl, 4-OCH₃ | Direct O-pyrrolidin-3-yl linkage | Hydrochloride |

| 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride | C₁₁H₁₅Cl₂FNO | 267 | 3-Cl, 4-F | O-CH₂-pyrrolidin-2-yl | Hydrochloride |

| 2-(Chloromethyl)-3-methyl-4-(trifluoroethoxy)pyridine hydrochloride | C₁₀H₁₁Cl₂F₃NO | 289 | 4-OCH₂CF₃, 2-CH₂Cl, 3-CH₃ | O-CH₂CF₃ attached to pyridine | Hydrochloride |

Functional Group and Substituent Analysis

Aromatic Ring Modifications

- 3-Chloro-4-fluorophenyl Analog : Replacing methoxy with fluorine introduces stronger electronegativity, reducing hydrogen-bond acceptor capacity compared to OCH₃. This may decrease solubility but enhance metabolic stability .

- Pyridine Derivative : The pyridine core (vs. phenyl) introduces basicity, altering pH-dependent solubility. The trifluoroethoxy group (-OCH₂CF₃) increases lipophilicity and electron-withdrawing effects, which could enhance blood-brain barrier penetration .

Ether Linkage Variations

- The pyrrolidinylmethyl group in the 3-chloro-4-fluorophenyl analog adds a methylene spacer, increasing conformational flexibility compared to the direct pyrrolidinyl linkage in the target compound. This may affect receptor-binding kinetics .

- The trifluoroethoxy group in the pyridine derivative creates a sterically bulky and highly electronegative substituent, likely reducing rotational freedom and increasing thermal stability .

Pharmacological Implications

While explicit bioactivity data are absent in the provided evidence, structural trends suggest:

- Pyrrolidine Derivatives : The pyrrolidine ring’s basic nitrogen may interact with biological targets (e.g., GPCRs or ion channels), while the ether linkage provides metabolic resistance .

- Halogen Effects : Chlorine and fluorine substituents improve lipid solubility and binding to hydrophobic pockets in enzymes or receptors .

- Salt Forms : Hydrochloride salts enhance aqueous solubility, facilitating formulation in oral or injectable drugs .

生物活性

2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.72 g/mol

The structural features of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether include a chloro and methoxy substituent on the aromatic ring, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in various signaling pathways. For instance, studies indicate that similar compounds exhibit inhibitory effects on kinases associated with cancer progression .

- Receptor Modulation : The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, possibly influencing central nervous system activity .

Antimicrobial Properties

Research has indicated that compounds structurally related to 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether demonstrate significant antimicrobial activity. For example, derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Case studies have highlighted the anticancer potential of this compound. It has been evaluated in vitro for its ability to inhibit cell proliferation in cancer cell lines. The results suggest that the compound can induce apoptosis and inhibit tumor growth through specific molecular pathways .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Anticancer Activity :

- A study evaluated the effect of the compound on breast cancer cell lines, reporting a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Antimicrobial Efficacy :

- Another investigation tested the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 32 µg/mL and 64 µg/mL respectively, indicating moderate antimicrobial potency.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-chloro-4-methoxyphenol with a pyrrolidine derivative (e.g., 3-chloropyrrolidine) under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and subsequent hydrochlorination with HCl gas in ethanol yields the hydrochloride salt . Key Considerations:

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation requires multi-spectral analysis:

- X-ray crystallography : Use SHELX software for single-crystal refinement. Crystals can be grown via slow evaporation in ethanol/water (1:1). Assign hydrogen bonds and Cl···π interactions using graph-set analysis .

- NMR : Assign peaks using - and -NMR in DMSO-d₆. Key signals:

- HRMS : Confirm molecular ion [M+H] with <2 ppm error .

Q. What analytical methods are used to assess purity?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of acetonitrile/0.1% TFA (70:30), flow rate 1 mL/min. Purity >98% is acceptable for biological studies .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (tolerate ±0.4% error) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., crystallography vs. NMR) be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., pyrrolidine ring puckering) or solvent effects. Strategies:

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

Methodological Answer: Design a stability study with:

- pH Buffers : 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate).

- Temperatures : 25°C, 40°C, 60°C.

- Analysis :

| Condition | Degradation at 7 Days | Major Degradant |

|---|---|---|

| pH 1.2, 60°C | 28% | 4-methoxyphenol |

| pH 7.4, 25°C | <5% | None detected |

Q. What in vitro assays are suitable for probing biological activity?

Methodological Answer:

- Receptor Binding : Screen against GPCRs (e.g., adrenergic or serotonin receptors) using radioligand displacement assays (IC₅₀ determination) .

- Enzyme Inhibition : Test acetylcholinesterase inhibition via Ellman’s method (λ = 412 nm) .

- Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells (EC₅₀ calculation) .

Critical Research Gaps

- Mechanistic Studies : Limited data on the compound’s metabolic pathways (e.g., cytochrome P450 interactions).

- Polymorphism : No reported studies on crystalline vs. amorphous forms affecting bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。